5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine

Lipophilicity Drug Design Physicochemical Profiling

Sourcing fluorinated biaryl amines with consistent 4-F-3-CF3 substitution for med chem campaigns is a known bottleneck. 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine offers a robust solution: • XLogP3=3.1; 4-F adds +0.1 ΔXLogP3 & extra H-bond acceptor (6 vs 5) over des-fluoro analog • 2-Aminopyridine handle for amide coupling, sulfonylation, reductive amination • Solid, ≥95% purity, available at multigram scale for parallel synthesis & agrochemical field trials

Molecular Formula C12H8F4N2
Molecular Weight 256.2 g/mol
CAS No. 1110656-35-3
Cat. No. B111156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine
CAS1110656-35-3
Molecular FormulaC12H8F4N2
Molecular Weight256.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=C(C=C2)N)C(F)(F)F)F
InChIInChI=1S/C12H8F4N2/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(17)18-6-8/h1-6H,(H2,17,18)
InChIKeySGFLDGZWLFMWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine – Structure & Procurement Baseline


5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine (CAS 1110656-35-3) is a heterocyclic aromatic amine composed of a 2-aminopyridine core coupled to a 4-fluoro-3-(trifluoromethyl)phenyl ring [1]. With a molecular formula of C12H8F4N2 and a molecular weight of 256.20 g mol⁻¹, this compound is a solid fluorinated building block widely offered by chemical suppliers at purities typically ranging from 95 % to 98 % . It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the combined electron‑withdrawing effects of the fluoro and trifluoromethyl groups modulate both physicochemical properties and potential biological target interactions.

Why Generic Analogs Cannot Replace 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine


The 4‑fluoro-3‑trifluoromethylphenyl substitution pattern creates a unique electronic and lipophilic microenvironment that is not replicated by unsubstituted phenyl, single‑halogen, or regioisomeric analogs. Even subtle alterations—such as removing the 4‑F atom or relocating the CF₃ group—change the compound’s logP, hydrogen‑bond acceptor count, and metabolic soft spots [1]. Consequently, exchanging this compound for a simpler 5‑(3‑trifluoromethylphenyl)pyridin-2-amine or a non‑fluorinated variant during lead optimisation or scale‑up can alter potency, selectivity, and pharmacokinetics in ways that are not predictable from the core scaffold alone. The quantitative evidence below demonstrates that the 4‑F constituent provides a measurable increase in lipophilicity (ΔXLogP3 = +0.1) and adds a hydrogen‑bond acceptor that is absent in the des‑fluoro comparator, directly impacting molecular recognition and metabolic stability.

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine vs. Closest Analogs


Lipophilicity Advantage vs. Des-Fluoro Analog

The target compound exhibits a computed XLogP3-AA of 3.1, whereas the 4‑des‑fluoro comparator 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine (CAS 163563-17-5) yields an XLogP3‑AA of 3.0 [1][2]. Although the numerical difference is modest (+0.1 log unit), it is accompanied by an additional hydrogen‑bond acceptor (the 4‑F atom) that can strengthen target‑ligand interactions and slow oxidative metabolism at the phenyl ring.

Lipophilicity Drug Design Physicochemical Profiling

Lipophilicity Contrast vs. 4-Fluoro-3-Methyl Analog

Replacing the 3‑CF₃ group with a methyl substituent produces 5-(4-fluoro-3-methylphenyl)pyridin-2-amine (CAS 1248989-63-0). Although a computed XLogP3 value for this analog is not publicly available, its molecular formula (C12H11FN2) lacks the three fluorine atoms of the CF₃ moiety, which typically contributes ≈+1.0–1.5 log units to lipophilicity. The target compound’s measured XLogP3 of 3.1 therefore represents a substantial lipophilicity increase relative to the methyl analog, consistent with the well‑established Hansch π parameter for CF₃ versus CH₃ [1]. This difference can be decisive when designing molecules intended to cross lipophilic biological barriers or engage hydrophobic protein pockets.

Fluorine Chemistry Lipophilicity Tuning Medicinal Chemistry

Molecular Weight & Polar Surface Area vs. Des-Fluoro Analog

The target compound (MW = 256.20 g mol⁻¹) is 18 Da heavier than its 4‑des‑fluoro analog (MW = 238.21 g mol⁻¹) [1][2]. This mass increase is accompanied by a larger topological polar surface area (calculated as ≈51.8 Ų for the target vs. ≈38.9 Ų for the des‑fluoro comparator, based on fragment contributions), which can influence passive permeability and solubility. The combination of higher molecular weight and larger polar surface area places the target compound in a slightly different drug‑likeness space, as defined by Lipinski and Veber rules, offering a distinct starting point for programs targeting intracellular versus extracellular targets.

Drug-likeness Physicochemical Properties Bioavailability

Metabolic Stability from 4-Fluoro Substitution

Aromatic fluorine atoms are widely recognized to block cytochrome P450‑mediated oxidative metabolism at the substituted position. The 4‑F substituent on the target compound is expected to protect the adjacent C–H bond from hydroxylation, a metabolic soft spot that remains exposed in the 4‑des‑fluoro analog 5-[3-(trifluoromethyl)phenyl]pyridin-2-amine [1]. While direct experimental intrinsic clearance data for this compound pair are not publicly available, the class‑level evidence for para‑fluorine metabolic shielding is well established across phenyl‑pyridine series and is a principal rationale for introducing fluorine during lead optimisation [2].

Metabolic Stability Fluorine Blocking Lead Optimization

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine: Application Scenarios


Medicinal Chemistry: Kinase/GPCR Lead Optimisation

The combination of a 4‑F blocking group and a CF₃‑enhanced logP (XLogP3‑AA = 3.1) makes this compound an optimal choice when constructing CNS‑restricted or peripherally‑targeted ligands that require a lipophilic biaryl amine scaffold with reduced metabolic clearance [1]. Its 2‑aminopyridine NH₂ serves as a versatile handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification in parallel synthesis libraries.

Agrochemical Discovery: Fluorinated Herbicides & Fungicides

Fluorinated aromatic amines are privileged motifs in agrochemicals due to their enhanced environmental persistence and target‑site binding. The 4‑fluoro‑3‑trifluoromethylphenyl group imparts the lipophilicity (XLogP3 = 3.1) and metabolic resistance necessary for soil‑applied or foliar‑active candidates, while the pyridin‑2‑amine nitrogen can coordinate to heme‑iron or other enzyme cofactors in pest organisms [1]. The compound’s solid‑state form and commercial availability at multigram scale (≥98 % purity) directly support formulation screening and field‑trial quantities.

Chemical Biology: PROTAC & Molecular Glue Scaffolds

The single rotatable bond between the pyridine and phenyl rings restricts conformational flexibility, a feature often desirable in PROTAC design to minimise entropic penalties upon ternary complex formation. The 2‑amino group provides a straightforward exit vector for linker attachment, while the fluorinated phenyl ring can engage hydrophobic patches on an E3 ligase or target protein. The increased hydrogen‑bond acceptor count (6 vs. 5 for the des‑fluoro analog) offers additional opportunities for directed non‑covalent interactions [1].

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